molecular formula C9H6BrF3O3S B2540347 2-Bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid CAS No. 2219371-10-3

2-Bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid

Cat. No. B2540347
CAS RN: 2219371-10-3
M. Wt: 331.1
InChI Key: KURAAZNTDRAAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid” is a chemical compound with the CAS Number: 2219371-10-3 . It has a molecular weight of 331.11 . The IUPAC name for this compound is 2-bromo-6-(methylsulfinyl)-4-(trifluoromethyl)benzoic acid .


Molecular Structure Analysis

The InChI code for “2-Bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid” is 1S/C9H6BrF3O3S/c1-17(16)6-3-4(9(11,12)13)2-5(10)7(6)8(14)15/h2-3H,1H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Catalysis

The synthesis and catalytic applications of 2-Bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid and its derivatives have been explored in various studies. One application involves the copper-promoted sulfenylation of sp2 C-H bonds, demonstrating the compound's potential in the functionalization of benzoic acid derivatives through copper catalysis. This method utilizes disulfide reagents and copper(II) acetate, highlighting a pathway for direct trifluoromethylsulfenylation of C-H bonds (L. Tran, I. Popov, O. Daugulis, 2012).

Environmental Remediation

Compounds related to 2-Bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid have been investigated for their role in environmental remediation. Specifically, studies on the heat-activated persulfate oxidation of persistent organic pollutants underline the significance of such chemical structures in degrading contaminants like perfluorooctanoic acid, suggesting potential applications in groundwater remediation (Saerom Park, Linda S. Lee, V. Medina, Aaron Zull, S. Waisner, 2016).

Organic Synthesis and Functionalization

The compound's framework is pivotal in organic synthesis, offering routes to novel molecular structures. For example, research on benzoic acid derivatives shows their utility in meta-C–H functionalization, providing new strategies for the synthesis of complex organic molecules. This research opens avenues for the development of synthetic methodologies that are more efficient and selective (Shangda Li, Lei Cai, Huafang Ji, Long Yang, Gang Li, 2016).

Medicinal Chemistry

In medicinal chemistry, derivatives of 2-Bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid have been explored for their biological activities. For instance, the discovery of heteroaryl sulfonamides as EP1 receptor selective antagonists showcases the therapeutic potential of such compounds. These findings contribute to the development of new drugs with optimized activity and specificity (Atsushi Naganawa et al., 2006).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3S/c1-17(16)6-3-4(9(11,12)13)2-5(10)7(6)8(14)15/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURAAZNTDRAAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.